molecular formula C9H5ClFN B1621868 2-Chloro-4-fluoroquinoline CAS No. 893620-30-9

2-Chloro-4-fluoroquinoline

Cat. No. B1621868
M. Wt: 181.59 g/mol
InChI Key: VYPCSBKUBWRMSM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It is a type of quinoline, a class of compounds that are widely used in medicinal chemistry due to their biological activity .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluoroquinoline involves a variety of methods. One common method is the Vilsmeier–Haack reaction, which involves the use of POCl3 in DMF . Other synthetic methods include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The 2-chloro-4-fluoroquinoline molecule contains a total of 18 bond(s). There are 13 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 Pyridine(s) .


Chemical Reactions Analysis

Fluorinated quinolines, including 2-Chloro-4-fluoroquinoline, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-fluoroquinoline is 181.59 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Safety And Hazards

The safety data sheet for 2-Chloro-4-fluoroquinoline indicates that it may be toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

Fluorinated quinolines, including 2-Chloro-4-fluoroquinoline, have found applications in various fields, including medicine and agriculture . They have also been used as components for liquid crystals . Future research is likely to focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

properties

IUPAC Name

2-chloro-4-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPCSBKUBWRMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383211
Record name 2-chloro-4-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoroquinoline

CAS RN

893620-30-9
Record name 2-chloro-4-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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